molecular formula C15H19ClN4O B2683032 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034306-62-0

2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2683032
CAS No.: 2034306-62-0
M. Wt: 306.79
InChI Key: XAKZHZSEUKOYJL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H19ClN4O and its molecular weight is 306.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic and Optical Applications

Research on bioactive benzothiazolinone acetamide analogs indicates potential applications in photovoltaic efficiency and non-linear optical (NLO) activities. These compounds have been studied for their light harvesting efficiency (LHE) and the ability to serve as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good free energy of electron injection. Their NLO activity, an essential feature for optical applications, has been investigated, revealing variations in second-order hyperpolarizability values (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

The same study on benzothiazolinone acetamide analogs also explored their interactions with biological targets, utilizing molecular docking to understand the binding interactions with Cyclooxygenase 1 (COX1). The findings indicated that certain compounds exhibited favorable binding affinities, suggesting their relevance in designing molecules for specific biological interactions (Mary et al., 2020).

Cholinesterase Inhibition

A study on novel 1,2,4-triazole derivatives explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. The research indicated that certain synthesized compounds displayed moderate to good inhibitory activities against these enzymes, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Riaz et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-5-3-4-6-13(12)16/h3-8,11,14H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKZHZSEUKOYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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